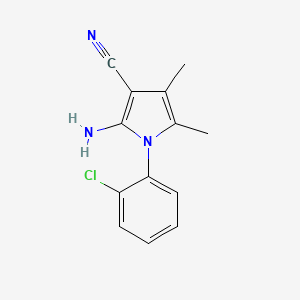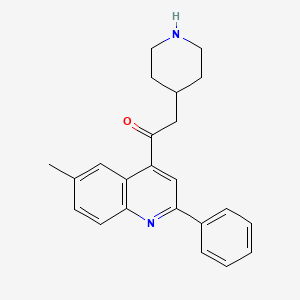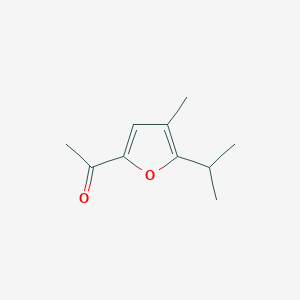
1-(5-Isopropyl-4-methylfuran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Isopropyl-4-methylfuran-2-yl)ethanone is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes an isopropyl group and a methyl group attached to the furan ring, along with an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Isopropyl-4-methylfuran-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-isopropyl-4-methylfuran.
Acylation Reaction: The furan derivative undergoes an acylation reaction with ethanoyl chloride (acetyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Isopropyl-4-methylfuran-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens (e.g., bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in acetic acid for bromination; nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
1-(5-Isopropyl-4-methylfuran-2-yl)ethanone has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(5-Isopropyl-4-methylfuran-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the ethanone group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylfuran-2-yl)ethanone: Similar structure but lacks the isopropyl group.
2-Acetylfuran: Contains an acetyl group attached to the furan ring but lacks the isopropyl and methyl groups.
5-Methylfurfural: Contains a formyl group instead of an ethanone group.
Uniqueness
1-(5-Isopropyl-4-methylfuran-2-yl)ethanone is unique due to the presence of both isopropyl and methyl groups on the furan ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its interactions with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(4-methyl-5-propan-2-ylfuran-2-yl)ethanone |
InChI |
InChI=1S/C10H14O2/c1-6(2)10-7(3)5-9(12-10)8(4)11/h5-6H,1-4H3 |
InChI Key |
CCKUJBOEGLUXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


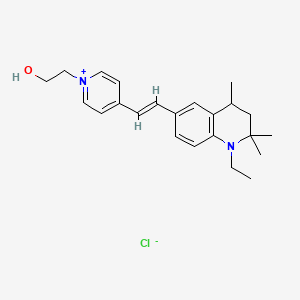
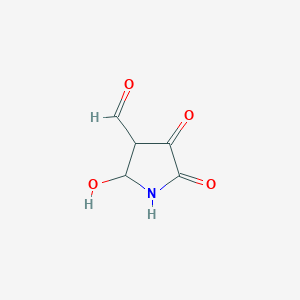
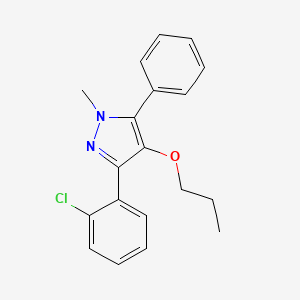
![2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12891242.png)

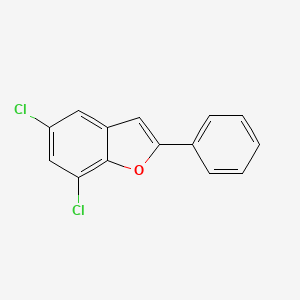
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891260.png)
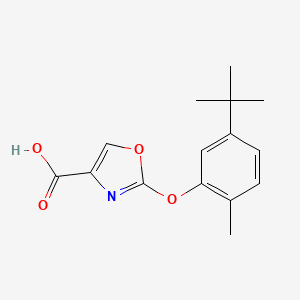
![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)



